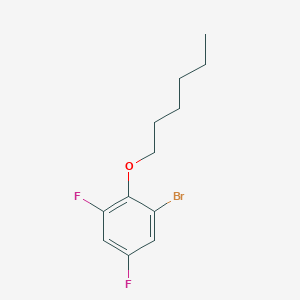

1-Bromo-3,5-difluoro-2-n-hexyloxybenzene

Description

Contextual Significance of Halogenated and Alkoxylated Aromatic Systems

Aromatic compounds bearing both halogen and alkoxy substituents are foundational in many areas of chemical synthesis. The presence of a halogen atom, such as bromine, provides a reactive site for a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. nbinno.com This makes halogenated aromatics key intermediates in the construction of more complex molecular architectures. nih.gov

Simultaneously, alkoxy groups (like the n-hexyloxy group) modify the electronic and physical properties of the aromatic ring. They can influence solubility, molecular packing in the solid state, and the compound's interaction with biological systems or other materials. The interplay between a reactive halogen handle and a property-modifying alkoxy chain allows chemists to design and create molecules with precise functions.

Strategic Importance of Fluorinated Aromatic Compounds in Advanced Materials and Synthesis

The incorporation of fluorine into aromatic systems imparts unique and highly desirable properties. bldpharm.com The carbon-fluorine bond is the strongest single bond to carbon, which lends exceptional thermal and metabolic stability to fluorinated compounds. Furthermore, fluorine is the most electronegative element, and its presence significantly alters the electronic nature of the aromatic ring, which can influence reactivity and intermolecular interactions.

These characteristics make fluorinated aromatic compounds critically important in several high-technology sectors:

Pharmaceuticals: Fluorine substitution can enhance a drug's metabolic stability, bioavailability, and binding affinity. nbinno.com

Agrochemicals: Fluorinated compounds are used in the development of effective herbicides and pesticides. nbinno.com

Advanced Materials: The unique properties of fluorinated molecules are harnessed in the creation of liquid crystals, high-performance polymers, and dyes. google.comgoogle.com The compound 1-Bromo-3,5-difluorobenzene (B42898), a direct precursor, is explicitly noted as an intermediate for liquid crystals. google.com

Overview of Research Domains Pertaining to Complex Aryl Ethers

Complex aryl ethers—aromatic compounds containing an oxygen atom linked to an aryl group and another organic substituent—are a vital class of molecules. Their synthesis and application are major areas of research. The ether linkage is a common feature in many pharmaceuticals and natural products. The synthesis of these compounds often relies on methods like the Williamson ether synthesis or more modern transition-metal-catalyzed coupling reactions.

Research into complex aryl ethers is often driven by the pursuit of new materials with specific physical properties. For instance, the length and branching of the alkyl chain in an alkoxybenzene can be precisely tuned to control the phase behavior of liquid crystals. The combination of an aryl ether with other functional groups, such as the halogens found in 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene, creates a versatile scaffold for developing new functional molecules.

Detailed Research Findings on this compound

As of this writing, specific research publications detailing the synthesis and characterization of this compound are not available in major chemical literature databases. The compound is listed in PubChem with the molecular formula C₁₂H₁₅BrF₂O, confirming its chemical identity. nbinno.com The lack of dedicated studies suggests it is likely a niche intermediate rather than a final product.

Plausible Synthesis Route

A scientifically sound and plausible method for the synthesis of this compound would be a Williamson ether synthesis. This reaction would involve a phenol (B47542) and an alkyl halide. A potential pathway could start from 1-bromo-3,5-difluoro-2-phenol . This precursor would be deprotonated with a suitable base (e.g., potassium carbonate or sodium hydride) to form a phenoxide ion. The resulting phenoxide would then act as a nucleophile, reacting with an n-hexyl halide (e.g., 1-bromohexane) to form the target ether.

This type of synthesis is a standard and well-established method for preparing aryl ethers. For example, the synthesis of the related compound 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene involves the reaction of 3-bromo-5-fluorophenol (B1288921) with chlorodifluoromethane (B1668795) in the presence of potassium hydroxide (B78521). chemicalbook.com

Anticipated Research Applications

Given that the direct precursor, 1-Bromo-3,5-difluorobenzene , is a known intermediate for liquid crystals, it is highly probable that this compound is also designed for this purpose. google.comgoogle.com In liquid crystal design, a rigid core (the difluorobromobenzene unit) is combined with flexible aliphatic chains (the n-hexyloxy group). The length of this chain is a critical parameter for controlling the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) that the final molecule exhibits. The bromine atom would serve as a reactive handle for subsequent coupling reactions to build the complete, larger liquid crystal molecule.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrF₂O | nbinno.com |

| Molecular Weight | 293.15 g/mol | Calculated |

| Appearance | Not Documented | |

| Boiling Point | Not Documented | |

| Melting Point | Not Documented | |

| Density | Not Documented |

Physicochemical Properties of the Precursor: 1-Bromo-3,5-difluorobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂ | nbinno.com |

| Molecular Weight | 192.99 g/mol | researchgate.net |

| Appearance | Clear colorless to light yellow liquid | google.com |

| Boiling Point | 140 °C | google.comresearchgate.net |

| Melting Point | 25-27 °C | nbinno.com |

| Density | 1.676 g/mL at 25 °C | google.comresearchgate.net |

| Refractive Index (n20/D) | 1.499 | google.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-12-10(13)7-9(14)8-11(12)15/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEENVOTWYPERSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3,5 Difluoro 2 N Hexyloxybenzene and Analogous Structures

Synthesis of Key Halogenated Aromatic Precursors

The primary building block for the target ether is 1-bromo-3,5-difluorobenzene (B42898). The specific arrangement of the substituents on this aromatic ring makes its synthesis non-trivial, and several strategies have been developed to produce this specific isomer while avoiding others.

A direct and highly effective method for preparing 1-bromo-3,5-difluorobenzene is the Sandmeyer reaction, which utilizes 3,5-difluoroaniline (B1215098) as the starting material. masterorganicchemistry.comgoogle.comgoogle.com This classic transformation in aromatic chemistry allows for the specific replacement of an amino group with a bromine atom, providing excellent regiochemical control. google.com The process involves two main steps:

Diazotization: 3,5-difluoroaniline is converted into its corresponding diazonium salt. This is typically achieved by reacting the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (e.g., below 0°C) to ensure the stability of the diazonium salt. google.comwikipedia.org

Displacement: The resulting diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.comgoogle.com The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion from the HBr, yielding the desired 1-bromo-3,5-difluorobenzene. masterorganicchemistry.comgoogle.com The nitrogen is released as stable nitrogen gas. chemicalbook.com

This method is advantageous because it avoids the formation of other isomers that can result from direct bromination of difluorobenzene. google.comwikipedia.org Yields for this process are reported to be high, making it a valuable route for industrial-scale production. wikipedia.org

An alternative strategy to obtain 1-bromo-3,5-difluorobenzene is through the isomerization of its more readily available isomer, 1-bromo-2,4-difluorobenzene (B57218). wikipedia.orgnbinno.com This approach involves rearranging the atoms on the benzene (B151609) ring, typically under forcing conditions with specific catalysts. Several methods have been explored:

Base-Catalyzed Isomerization: The use of strong alkali metal bases, particularly alkali metal amides in conjunction with macrocyclic polyethers, can induce isomerization. However, this process is often hampered by the high cost and complexity of the macrocyclic compounds, which are not recovered post-reaction. wikipedia.org

Metal Alkoxides and Halides: Isomerization has also been reported in the presence of alkali metal t-butoxides or aluminum halides. This method also has drawbacks, including the need for a separate neutralization step which generates salt waste, and reported yields of the target 3,5-isomer are modest, around 41.4%. wikipedia.orgnbinno.com

Zeolite Catalysis: Acidic zeolites of the pentasil type, such as ZSM-5, can be used as catalysts for the isomerization in a continuous flow reactor. nbinno.com While this method can work, it suffers from limited conversion rates, necessitating significant recycling of the starting material and by-products, which adds to the cost and complexity of the apparatus. wikipedia.org

These isomerization routes are generally considered less economically viable than the Sandmeyer reaction due to high costs, low yields, and the generation of waste products. wikipedia.org

The direct bromination of 1,3-difluorobenzene (B1663923) (m-difluorobenzene) might seem like the most straightforward path to 1-bromo-3,5-difluorobenzene. However, this reaction is not suitable for producing the desired isomer selectively. wikipedia.orgnbinno.com The fluorine atoms on the ring direct incoming electrophiles, and in the case of bromination, the reaction selectively yields 1-bromo-2,4-difluorobenzene as the major product. wikipedia.orgnbinno.com

Similarly, photochemical bromination of m-difluorobenzene also lacks the required selectivity for practical synthesis. Research has shown that this method produces a complex mixture of products, with only a small percentage (around 19%) being the target 1-bromo-3,5-difluorobenzene. The reaction also yields other bromodifluorobenzene isomers (about 10%) and a significant amount of more highly brominated difluorobenzenes (around 43%), making purification difficult and inefficient. wikipedia.org

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. In the case of bromination, an electrophilic bromine species attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. chemicalbook.com Aromatic rings are less reactive than alkenes, and therefore, a catalyst is often required to polarize the bromine molecule (Br₂), making it a more potent electrophile. chemicalbook.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. khanacademy.org The subsequent loss of a proton from this intermediate restores the ring's aromaticity and yields the final brominated product. khanacademy.org

A wide variety of catalytic systems have been developed to facilitate the electrophilic bromination of aromatic compounds. The choice of catalyst can influence the reaction's efficiency and regioselectivity.

| Catalyst System | Description | Reactants | Selectivity | Reference(s) |

| Lewis Acids | Traditional catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) polarize the Br₂ molecule to create a strong electrophile. | Aromatic compound, Br₂ | Can have issues with by-products and lack of selectivity. | youtube.com, google.com, libretexts.org |

| Zinc Salts on Inert Supports | Zinc halides (e.g., ZnBr₂) adsorbed onto supports like silica (B1680970) or alumina (B75360) offer a heterogeneous catalytic system. | Aromatic compound, Br₂ | Good selectivity for the para-isomer has been reported, especially with silica supports. | google.com |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | A modern, magnetically recoverable nanocatalyst used for aerobic bromination. | Aromatic compound, KBr, O₂ | High yields and excellent para-selectivity for various aromatic compounds. The catalyst is reusable. | |

| Mandelic Acid | An organocatalyst that activates N-bromosuccinimide (NBS) through halogen bonding, increasing bromine's electrophilicity. | Aromatic compound, NBS | Promotes highly regioselective bromination under mild, aqueous conditions. | , |

| Elemental Sulfur (S₈) | Mediates halogenation using N-halosuccinimides. | Aromatic compound, NBS | Effective for less-reactive aromatic compounds. | |

| Gold(III) Chloride (AuCl₃) | Catalyzes the halogenation of aryl boronates. | Aryl boronate, NBS | Allows for the convenient synthesis of halogenated aromatic boronates. |

General Principles of Electrophilic Aromatic Halogenation

Reagents and Methodologies for Electrophilic Fluorination of Aromatics

The synthesis of the target compound logically begins with a difluorinated benzene core. Electrophilic fluorination is a primary method for introducing fluorine atoms into electron-rich aromatic systems. alfa-chemistry.com This process involves the reaction of a carbon-centered nucleophile (the aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org While highly reactive and hazardous reagents like elemental fluorine (F₂) can be used under controlled conditions, a variety of safer and more manageable N-F reagents have been developed and are now in common use. wikipedia.orgresearchgate.net

These N-F reagents are characterized by a nitrogen-fluorine bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org The choice of reagent can influence the reactivity and selectivity of the fluorination process. alfa-chemistry.com Some of the most common and effective electrophilic fluorinating agents are detailed in the table below.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Form | Key Characteristics |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic | Stable, safe, and widely applicable for fluorinating electron-rich aromatics, enolates, and enamines. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Economical, stable, and highly electrophilic, soluble in various organic solvents. alfa-chemistry.comwikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | A powerful fluorinating agent. wikipedia.org |

The mechanism of electrophilic fluorination is complex and can be influenced by the specific reagent and substrate involved. researchgate.net It is generally depicted as a standard electrophilic aromatic substitution (SEAr) pathway, where the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), which then loses a proton to restore aromaticity. researchgate.netmsu.edu In some cases, a single-electron transfer (SET) mechanism may be operative. wikipedia.org

Regiocontrol in Halogenation of Substituted Benzenes

With the fluorine atoms in place, subsequent halogenation—specifically bromination—must be directed to the correct position. The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. msu.edu

Fluorine Substituents : Halogens like fluorine are an interesting case. They are deactivating due to their strong electron-withdrawing inductive effect, which lowers the reactivity of the ring compared to benzene. researchgate.net However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which preferentially stabilizes the carbocation intermediate when attack occurs at the ortho and para positions. libretexts.org

Alkoxy Substituents : An n-hexyloxy group is a strongly activating substituent due to the resonance donation from the oxygen's lone pairs, which significantly outweighs its inductive withdrawal. It is a powerful ortho-, para-director. libretexts.org

In a potential synthesis of 1-bromo-3,5-difluoro-2-n-hexyloxybenzene, a key intermediate could be 1,3-difluorobenzene. Direct bromination of 1,3-difluorobenzene, however, selectively yields 1-bromo-2,4-difluorobenzene. google.com To obtain the 1-bromo-3,5-difluoro isomer, an alternative route is necessary, such as the Sandmeyer reaction starting from 3,5-difluoroaniline. google.com This process involves diazotization of the aniline with a nitrite source in the presence of hydrobromic acid (HBr), followed by decomposition of the resulting diazonium salt with copper(I) bromide (CuBr) to install the bromine atom. google.com

Once 1-bromo-3,5-difluorobenzene is formed, the introduction of the hexyloxy group at the C2 position, which is flanked by two fluorine atoms, presents another regiochemical challenge. This is often accomplished by first introducing a hydroxyl group at C2, which can then be alkylated.

Integration of Alkoxy Moieties via Etherification Reactions

The introduction of the n-hexyloxy group is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis, on a corresponding phenol (B47542) precursor.

Strategies for n-Hexyloxy Group Introduction onto Fluorophenols

The general strategy involves the O-alkylation of a halogenated phenol. francis-press.com In the context of synthesizing the target compound, the key precursor would be 1-bromo-3,5-difluoro-2-phenol. This phenol is first converted into its more nucleophilic conjugate base, the phenoxide, by treatment with a suitable base. The resulting phenoxide ion then reacts with an n-hexyl electrophile, such as n-hexyl bromide or n-hexyl tosylate, to form the ether linkage. The introduction of a hexyloxy group can influence the electronic properties of a molecule, for instance by acting as an electron-donating group in donor-acceptor systems. nih.gov

Williamson Ether Synthesis in the Context of Halogenated Phenols

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including those with complex substitution patterns like the target molecule. wikipedia.org The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The key steps are:

Deprotonation : A halogenated phenol is treated with a base (e.g., sodium hydride, potassium carbonate, sodium hydroxide) to form a sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol. francis-press.commasterorganicchemistry.com

Nucleophilic Attack : The phenoxide ion attacks the primary alkyl halide (e.g., n-hexyl bromide) in a backside attack, displacing the halide leaving group. wikipedia.orglibretexts.org

For this SN2 reaction to be efficient, the alkylating agent should be a primary halide, as secondary and tertiary halides are prone to undergo elimination reactions as a side reaction, especially in the presence of a strong base like a phenoxide. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. francis-press.comlibretexts.org

Table 2: Typical Components for Williamson Ether Synthesis of this compound

| Component | Role | Example(s) |

|---|---|---|

| Phenol Substrate | Nucleophile Precursor | 1-Bromo-3,5-difluoro-2-phenol |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Alkylating Agent | Electrophile | n-Hexyl bromide, n-Hexyl iodide |

Ortho-Substitution Methodologies for Functionalized Fluoro- and Alkylbenzenes

Achieving the specific 1,2,3,5-tetrasubstituted pattern of the target molecule requires precise methods for installing substituents at sterically hindered or electronically disfavored positions. A powerful strategy for this is directed ortho-metallation (DoM). researchgate.net In this approach, a substituent on the ring directs a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, to deprotonate a specific adjacent ortho position. researchgate.netgoogle.com

Fluorine is a known, effective directing group for lithiation. researchgate.net In a molecule like 1-bromo-3,5-difluorobenzene, the C-H bond at the C2 position is acidified by the inductive effects of the two flanking fluorine atoms, making it the most likely site for deprotonation by a strong base. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce a new functional group at the C2 position. google.com For instance, reaction with an oxygenating electrophile could install the hydroxyl group needed to form the 1-bromo-3,5-difluoro-2-phenol precursor for the subsequent Williamson ether synthesis.

Advanced and Stereoselective Synthetic Approaches

While the target molecule itself is not chiral and thus does not require stereoselective synthesis, advanced synthetic methods offer modern alternatives for constructing such highly functionalized aromatic compounds. Transition metal-catalyzed cross-coupling reactions, for example, have revolutionized the formation of C-C, C-N, and C-O bonds.

The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from an aryl halide and an amine. uj.edu.pl Analogous C-O coupling reactions (Buchwald-Hartwig etherification) can form aryl ethers from aryl halides and alcohols. These methods can sometimes offer milder conditions and broader substrate scope compared to the classical Williamson ether synthesis, particularly for challenging substrates.

Furthermore, the field of C-H functionalization or C-H activation provides a cutting-edge approach to creating substituted aromatics. acs.org These reactions use a transition metal catalyst to selectively cleave a C-H bond—often directed by a nearby functional group—and replace it with a new bond, bypassing the need to pre-functionalize the substrate with a halide or organometallic species. For example, a fluorine substituent can direct a catalyst to functionalize the ortho C-H bond, providing a direct and atom-economical route to ortho-substituted fluorobenzenes. acs.org

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Alkyl Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex molecules like fluorinated alkyl ethers. Palladium and nickel catalysts are particularly prominent in this area.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the synthesis of aryl amines from aryl halides. organic-chemistry.org This methodology has been extended to the formation of aryl ethers, providing a valuable alternative to the classical Ullmann condensation. organic-chemistry.orgorganic-chemistry.org The synthesis of diaryl ethers, for instance, has been significantly improved by using palladium catalysts, allowing for the coupling of even electron-deficient aryl halides with a broad scope of phenols. organic-chemistry.org The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govresearchgate.net

For the synthesis of alkyl aryl ethers, such as the target compound, a similar palladium-catalyzed approach, often referred to as Buchwald-Hartwig ether synthesis, can be employed. This reaction couples an alcohol with an aryl halide. The development of specialized ligands and precatalysts has enabled these reactions to proceed under milder conditions and with greater functional group tolerance than traditional methods. nih.gov

Nickel-catalyzed cross-coupling reactions, particularly Negishi coupling, are also highly effective for the formation of C(sp³)–C(sp³) bonds, including those involving fluorinated alkyl groups. bldpharm.com These reactions typically involve the coupling of an organozinc reagent with an organic halide. The reactivity in these systems can be finely tuned based on the level of fluorination of the substrates.

The following table summarizes key transition metal-catalyzed coupling reactions relevant to the synthesis of fluorinated compounds:

| Reaction Type | Catalyst System (Example) | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination/Etherification | Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, t-BuBrettPhos) | Aryl halide and amine/alcohol | C-N / C-O | Broad substrate scope, good functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net |

| Negishi Coupling | NiCl₂·glyme with Pybox ligand | Organozinc reagent and organic halide | C-C | Effective for alkyl-alkyl coupling, including fluorinated substrates. bldpharm.com |

| Suzuki Coupling | Palladium catalysts | Organoboron reagent and organic halide | C-C | Widely used for biaryl synthesis, can be adapted for alkyl-aryl coupling. |

Asymmetric Fluorination Techniques for Chiral Alkyl Fluorides

The introduction of fluorine atoms into a molecule can create a stereocenter, and the development of asymmetric fluorination methods to control the stereochemistry is a significant area of research. These methods are crucial for the synthesis of chiral pharmaceuticals and agrochemicals where the stereochemistry is critical for biological activity.

Catalytic asymmetric fluorination can be achieved using various strategies, including the use of chiral catalysts to control the facial selectivity of fluorination on a prochiral substrate. Both electrophilic and nucleophilic fluorinating reagents have been employed in these transformations.

Enantioselective electrophilic fluorination often utilizes a chiral catalyst to deliver a fluorine atom from an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to a nucleophilic substrate, such as an enolate or enamine. Chiral secondary amine catalysts have been shown to catalyze the direct asymmetric α-fluorination of aldehydes. organic-chemistry.org Additionally, chiral anion phase-transfer catalysis, using chiral phosphate (B84403) anions, has emerged as a powerful strategy for the enantioselective fluorination of various substrates, including the dearomatization of phenols. nih.gov

The combination of different catalytic modes, such as enamine catalysis and chiral anion phase-transfer catalysis, has enabled the asymmetric fluorination of challenging substrates like α-branched cyclohexanones to generate quaternary fluorine-containing stereocenters. mdpi.com

Below is a table summarizing selected asymmetric fluorination techniques:

| Technique | Catalyst Type (Example) | Substrate Type | Fluorinating Agent (Example) | Key Outcome |

|---|---|---|---|---|

| Organocatalytic Asymmetric Fluorination | Chiral secondary amines (e.g., pyrrolidine (B122466) derivatives) | Aldehydes, Ketones | NFSI | Formation of chiral α-fluoro carbonyl compounds. organic-chemistry.org |

| Chiral Anion Phase-Transfer Catalysis | Chiral phosphoric acids (e.g., BINOL-derived phosphates) | Phenols, β-keto esters | Electrophilic fluorine sources | Enantioselective fluorinative dearomatization and α-fluorination. nih.gov |

| Dual Catalysis | Enamine catalyst and chiral anion phase-transfer catalyst | α-Branched ketones | Selectfluor | Generation of quaternary fluorine-containing stereocenters. mdpi.com |

Chemo- and Regioselective Functionalization Strategies Utilizing Non-Covalent Interactions

Controlling the regioselectivity of reactions on multifunctional molecules is a significant challenge in organic synthesis. Non-covalent interactions between a substrate and a catalyst or directing group can be harnessed to achieve high levels of chemo- and regioselectivity.

In the functionalization of arenes, directing groups are often employed to guide a catalyst to a specific C-H bond, typically at the ortho position. However, achieving selectivity for other positions, such as meta or para, can be more challenging. Recent advances have shown that non-covalent interactions, such as hydrogen bonding or steric repulsion, can be used to control the regioselectivity of C-H functionalization reactions. organic-chemistry.orgnih.gov

For example, palladium-catalyzed C-H functionalization can be directed to the meta position of an aromatic ring by using a directing template that binds to the substrate through non-covalent interactions and positions the catalyst for reaction at the desired site. nih.gov Computational studies have been instrumental in understanding the subtle interplay of these non-covalent forces in determining the reaction's outcome. nih.gov

The inherent electronic properties of substituted arenes also play a crucial role in directing regioselectivity. In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups ortho or para to a leaving group activate the ring towards nucleophilic attack and direct the substitution to the position of the leaving group. libretexts.org This principle is fundamental in the synthesis of substituted aromatic compounds.

The following table highlights strategies for chemo- and regioselective functionalization:

| Strategy | Controlling Factor | Typical Reaction | Outcome |

|---|---|---|---|

| Directing Groups | Covalent bond to a specific functional group | Transition metal-catalyzed C-H activation | Ortho-functionalization |

| Non-Covalent Directing Templates | Hydrogen bonding, steric interactions | Transition metal-catalyzed C-H activation | Meta- or para-functionalization. nih.gov |

| Inherent Electronic Effects | Electron-withdrawing/donating nature of substituents | Nucleophilic Aromatic Substitution (SNAr) | Regioselective substitution based on electronic activation. libretexts.org |

Convergent and Divergent Synthetic Strategies for the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A plausible convergent synthesis would involve the preparation of key fragments that are then combined in the later stages of the synthesis. For the target compound, a likely convergent approach would be:

Synthesis of 1-bromo-3,5-difluorobenzene: This key intermediate can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction, where the aniline is diazotized and then treated with cuprous bromide in the presence of hydrobromic acid. google.comgoogle.com

Hydroxylation of 1-bromo-3,5-difluorobenzene: The resulting aryl bromide can be hydroxylated to form 1-bromo-3,5-difluorophenol. Modern palladium-catalyzed hydroxylation methods, using reagents like potassium hydroxide (B78521) or boric acid with specialized ligand systems (e.g., t-BuBrettPhos), are effective for this transformation. nih.govnih.gov Alternatively, nucleophilic aromatic substitution with a hydroxide source could be employed, though this may require harsher conditions. google.com

Williamson Ether Synthesis: The final step would involve the etherification of 1-bromo-3,5-difluorophenol with an n-hexyl halide (e.g., n-hexyl bromide) in the presence of a base. This classic SN2 reaction would form the desired n-hexyloxy ether linkage.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of analogs. In this context, 1-bromo-3,5-difluorophenol would be an excellent starting point for a divergent approach. From this intermediate, a library of analogs of the target compound could be synthesized by reacting it with a range of different alkyl halides under Williamson ether synthesis conditions. This would allow for the rapid generation of a series of 2-alkoxy-1-bromo-3,5-difluorobenzene derivatives with varying alkyl chain lengths and branching patterns.

Furthermore, the bromine atom on the aromatic ring of these products serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional diversity into the molecular scaffold.

Reactivity and Reaction Mechanisms of 1 Bromo 3,5 Difluoro 2 N Hexyloxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

The reactivity of the benzene (B151609) ring in 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene towards electrophiles is determined by the cumulative electronic effects of its four substituents. The benzene ring has two available positions for substitution: C4 and C6.

Electronic Effects of Bromine, Fluorine, and Alkoxy Substituents on EAS

The substituents on the aromatic ring dictate its nucleophilicity and the regiochemical outcome of electrophilic substitution. Their effects are categorized as either activating or deactivating, arising from a combination of inductive and resonance effects. numberanalytics.com

n-Hexyloxy Group (-OC₆H₁₃): The alkoxy group at C2 is a powerful activating group. lumenlearning.com The oxygen atom exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity. However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where its lone pairs delocalize into the π-system of the ring. lumenlearning.comyoutube.com This substantial increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. numberanalytics.comlibretexts.org

Fluorine Atoms (-F): Fluorine, the most electronegative element, exerts a very strong -I effect, withdrawing electron density from the ring and deactivating it. nih.govnih.gov It also possesses a +R effect, but due to the poor energy match between the carbon 2p and fluorine 2p orbitals, this resonance donation is weak and does not compensate for the powerful inductive withdrawal. stackexchange.com Therefore, fluorine atoms are deactivating substituents. masterorganicchemistry.com

Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating substituent. masterorganicchemistry.com It withdraws electron density through its -I effect. While it does have a +R effect from its lone pairs, this is less effective than that of fluorine and is overshadowed by the inductive withdrawal. stackexchange.com

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| n-Hexyloxy | C2 | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| Bromine | C1 | Moderately Withdrawing | Weakly Donating | Deactivating |

| Fluorine | C3, C5 | Strongly Withdrawing | Weakly Donating | Deactivating |

Regioselectivity and Reaction Pathways in Multi-Substituted Aromatics

Regioselectivity in polysubstituted benzenes is determined by the directing effects of the existing groups. fiveable.me All substituents on this ring—alkoxy and halogens—are ortho, para-directors. libretexts.orgyoutube.com The final substitution pattern is a result of the consensus (or competition) between these directing influences.

n-Hexyloxy group (at C2): Strongly directs ortho (C1, C3) and para (C5). Since these positions are already substituted, its directing influence is primarily felt at the remaining ortho position, C6.

Bromine atom (at C1): Directs ortho (C2, C6) and para (C4). This directs incoming electrophiles to positions C4 and C6.

Fluorine atom (at C3): Directs ortho (C2, C4) and para (C6). This directs incoming electrophiles to positions C4 and C6.

Fluorine atom (at C5): Directs ortho (C4, C6) and para (C1). This directs incoming electrophiles to positions C4 and C6.

The directing vectors of all four substituents converge on positions C4 and C6. However, the n-hexyloxy group is the most powerful activating group and therefore exerts the dominant control over regioselectivity. youtube.com It significantly enhances the nucleophilicity of its ortho position (C6) more than the other positions. Consequently, electrophilic attack is overwhelmingly favored at the C6 position. Attack at C4 is a potential minor pathway, but the activation provided by the alkoxy group makes C6 the kinetically preferred site. rsc.orgnih.gov

Mechanistic Insights into Halogenation and Other EAS Reactions

The mechanism for electrophilic aromatic substitution on this compound follows a two-step pathway: electrophilic attack to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. libretexts.orglumenlearning.com

For a typical EAS reaction like bromination, the electrophile (Br⁺) is generated by reacting Br₂ with a Lewis acid catalyst, such as FeBr₃. libretexts.orgwikipedia.org

Step 1: Formation of the Sigma Complex. The π-electrons of the aromatic ring attack the electrophile. Attack at the more activated C6 position yields a more stable sigma complex because the positive charge can be delocalized onto the carbon bearing the potent electron-donating n-hexyloxy group. This resonance contributor is particularly stable as the oxygen atom can donate a lone pair to form an oxonium ion, satisfying the octet rule for all atoms.

Step 2: Deprotonation. A weak base, such as the FeBr₄⁻ complex formed during catalyst activation, removes the proton from the C6 carbon. youtube.com This collapses the sigma complex, restores the aromatic π-system, and yields the final product, 1,6-Dibromo-3,5-difluoro-2-n-hexyloxybenzene. numberanalytics.commasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C1 position is the primary site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the adjacent fluorine atoms may influence the reactivity of the C-Br bond in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation on Brominated Arenes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples organohalides with organoboron compounds. libretexts.orgnih.gov For this compound, this reaction provides an efficient route to form a new C-C bond at the C1 position.

The catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) complex.

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This methodology is compatible with a wide range of boronic acids and esters (aryl, heteroaryl, alkenyl, alkyl), making it a cornerstone of modern organic synthesis. nih.govclockss.org

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Facilitates C-C bond formation |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boron reagent |

| Solvent | Toluene, Dioxane, or THF/H₂O | Reaction medium |

| Product | 3,5-Difluoro-2-n-hexyloxy-1,1'-biphenyl | Coupled product |

Exploration of Other Cross-Coupling Methodologies

Besides the Suzuki coupling, the C-Br bond of this compound is amenable to other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base. It is a key method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by palladium and requires a copper(I) co-catalyst (e.g., CuI). researchgate.net This method is the most common way to synthesize aryl-alkyne structures.

Negishi Coupling: This powerful reaction involves the coupling of the aryl bromide with an organozinc reagent. wikipedia.org It is catalyzed by either palladium or nickel complexes and is particularly effective for forming C(sp²)-C(sp³) bonds, which can be challenging with other methods. nih.govacs.orgnih.gov

Table 3: Comparison of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR')₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Negishi | Organozinc Reagent (R-ZnX) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd or Ni catalyst |

Catalyst Selection and Optimization for Specific Transformations

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The selection and optimization of the catalytic system are crucial for achieving high yields and selectivity in these transformations, especially given the presence of potentially interfering functional groups.

For Suzuki-Miyaura cross-coupling reactions , which form new carbon-carbon bonds, the choice of palladium catalyst and ligand is critical. While general-purpose catalysts like Tetrakis(triphenylphosphine)palladium(0) can be employed, more specialized systems often provide superior results, particularly with sterically hindered or electronically challenging substrates. For aryl bromides with ortho-alkoxy groups, phosphine (B1218219) ligands with large bite angles and electron-donating properties are often favored. The optimization of reaction conditions for a related substrate, 1-bromo-3,5-difluorobenzene (B42898), in a Suzuki coupling with phenylboronic acid, provides a useful starting point for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 80 | 75 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 88 |

The Heck reaction , which couples the aryl bromide with an alkene, also relies heavily on the palladium catalyst and reaction conditions. wikipedia.org The presence of the ortho-hexyloxy group can influence the regioselectivity of the alkene insertion. Phosphine-free catalyst systems, such as those employing palladacycles or N-heterocyclic carbene (NHC) ligands, have shown high efficacy in Heck reactions of various aryl bromides. organic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org The choice of ligand is paramount in this reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos being particularly effective for the coupling of aryl bromides with a wide range of amines. libretexts.org The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and avoid side reactions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Potential

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the two electron-withdrawing fluorine atoms. wikipedia.orgmasterorganicchemistry.com This activation is a key feature of its reactivity profile.

The two fluorine atoms at the 3- and 5-positions of the benzene ring are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This activation is a hallmark of polyfluorinated aromatic compounds. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

In the context of SNAr, the relative leaving group ability of halogens is often inverted compared to SN1 and SN2 reactions, with fluoride (B91410) being a better leaving group than bromide or chloride. nih.gov This is because the C-X bond cleavage is not the rate-determining step. nih.gov However, in this compound, the bromine atom is the most likely leaving group in reactions with strong nucleophiles, as the C-Br bond is weaker than the C-F bond. The fluorine atoms primarily serve to activate the ring towards nucleophilic attack. The ortho-hexyloxy group, being an electron-donating group, can have a deactivating effect on the SNAr reaction at the bromine-bearing carbon. However, the combined activating effect of the two meta-fluorine atoms is generally expected to overcome this deactivation.

Functional Group Transformations on the Hexyloxy Side Chain

The n-hexyloxy side chain of this compound offers opportunities for further functionalization, primarily through reactions involving the C-H bonds of the alkyl chain.

The benzylic position of the hexyloxy group (the carbon atom of the hexyl chain directly attached to the oxygen) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org Treatment with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to selective bromination at this position. libretexts.org This introduces a new reactive handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation of the alkyl side chain is another potential transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain at the benzylic position, leading to the formation of a carboxylic acid. orgoreview.comopenstax.org However, this reaction requires the presence of at least one benzylic hydrogen. openstax.orgyoutube.com Given that the hexyloxy group has two benzylic hydrogens, this oxidation is a feasible transformation.

Radical Reactions and Photoredox Catalysis in Fluorinated Aromatics

The field of radical chemistry and photoredox catalysis has opened up new avenues for the functionalization of fluorinated aromatic compounds. rsc.orgnih.gov These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional ionic reactions.

Fluorinated aryl halides can participate in radical reactions where the C-Br bond is homolytically cleaved to generate an aryl radical. This radical can then engage in various coupling reactions. Photoredox catalysis, using visible light and a photocatalyst, provides a powerful tool for generating these aryl radicals under mild conditions. nih.gov The resulting radicals can be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Furthermore, photoredox catalysis can enable the functionalization of the C-H bonds of the hexyloxy side chain. rsc.orgcapes.gov.brnih.gov By generating highly reactive radical species, it is possible to achieve selective C-H activation and subsequent functionalization, providing a modern and versatile approach to modifying the aliphatic portion of the molecule. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, would be required for a complete structural assignment.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the protons of the n-hexyloxy chain. The aromatic region would likely display a complex multiplet for the two aromatic protons due to coupling with each other and with the two fluorine atoms. The n-hexyloxy group would present a series of signals: a triplet for the terminal methyl group, multiplets for the four methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group attached to the oxygen atom, which would be shifted downfield due to the deshielding effect of the oxygen.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and hexyloxy substituents. The carbon attached to the bromine would be expected at a certain chemical shift, while the carbons bonded to fluorine would exhibit characteristic splitting due to C-F coupling. The carbon of the benzene (B151609) ring attached to the hexyloxy group would also have a distinct chemical shift. The six carbons of the n-hexyl chain would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 (m) | 100 - 115 |

| O-CH₂ | 3.9 - 4.1 (t) | 68 - 72 |

| O-CH₂-CH₂ | 1.7 - 1.9 (p) | 30 - 34 |

| (CH₂)₃ | 1.3 - 1.5 (m) | 24 - 28 |

| CH₃ | 0.8 - 1.0 (t) | 13 - 15 |

| C-Br | - | 110 - 120 |

| C-F | - | 155 - 165 (d, JC-F) |

| C-O | - | 145 - 155 |

Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined from experimental data.

¹⁹F NMR for Differentiation of Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorinated organic compounds. In this compound, the two fluorine atoms are in non-equivalent chemical environments. Therefore, the ¹⁹F NMR spectrum would be expected to show two distinct signals. The chemical shifts of these signals would be influenced by the other substituents on the benzene ring. Furthermore, these signals would likely appear as multiplets due to coupling with the aromatic protons and potentially with each other.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the adjacencies of protons within the n-hexyloxy chain and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the n-hexyloxy chain and the aromatic ring, for instance, by observing a correlation between the O-CH₂ protons and the aromatic carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in rigid molecules, NOESY can also provide through-space correlations which can help to confirm the substitution pattern on the aromatic ring by showing spatial proximity between the protons of the O-CH₂ group and one of the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the calculation of the elemental formula (C₁₂H₁₅BrF₂O), confirming the identity of the compound. For instance, the expected monoisotopic mass would be approximately 292.0274 g/mol . riekemetals.com

Isotopic Pattern Analysis for Halogen Content

The presence of bromine in the molecule would be readily apparent in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

| Analysis | Expected Result |

| Molecular Formula | C₁₂H₁₅BrF₂O |

| Molecular Weight | 293.15 g/mol |

| HRMS (M⁺) | ~292.0274 |

| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio |

Computational and Theoretical Investigations of 1 Bromo 3,5 Difluoro 2 N Hexyloxybenzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene at the atomic and electronic levels. These methods allow for the exploration of its geometry, conformational possibilities, and electronic distribution, which are crucial for understanding its reactivity and interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the structural and electronic properties of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. globalresearchonline.netresearchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The conformational analysis of the flexible n-hexyloxy side chain is a critical aspect of the geometry optimization. Due to the free rotation around the C-O and C-C single bonds, multiple conformers can exist. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy conformer and other low-energy isomers. The optimized geometric parameters, including bond lengths and bond angles, provide a theoretical model of the molecular structure that can be compared with experimental data if available. researchgate.netresearchgate.net

Illustrative Data: Optimized Geometrical Parameters (Theoretical) Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available. The values are based on typical bond lengths and angles for similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C-O (aromatic) | 1.37 Å | |

| O-C (alkyl) | 1.43 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | C-C-Br | 120° |

| C-C-F | 119° |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. globalresearchonline.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. researchgate.net For this compound, the distribution of the HOMO and LUMO across the aromatic ring and the substituents would reveal the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Energies and Reactivity Descriptors (Theoretical) Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing insight into the charge transfer and delocalization within the molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms and the π-system of the benzene (B151609) ring, while the hydrogen atoms and the bromine atom might exhibit regions of positive potential. globalresearchonline.net

Simulation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations provide a set of chemical shifts that can be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Furthermore, the calculation of spin-spin coupling constants (J-couplings) between neighboring nuclei can provide additional structural information, helping to confirm the connectivity of atoms within the molecule. For this compound, theoretical NMR data would be crucial for distinguishing between the different aromatic protons and carbons, as well as the protons of the n-hexyloxy chain.

Illustrative Data: Predicted ¹H NMR Chemical Shifts (Theoretical) Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available. The values are referenced against a standard (e.g., TMS).

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.8 - 7.2 |

| O-CH₂- | 4.0 - 4.2 |

| -CH₂- (alkyl chain) | 1.3 - 1.8 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. globalresearchonline.netresearchgate.net These calculated frequencies correspond to the different stretching, bending, and torsional motions of the atoms.

The calculated frequencies are often scaled by an empirical factor to better match experimental results, which are inherently anharmonic. researchgate.net The theoretical IR and Raman spectra can then be generated, showing the intensity of each vibrational mode. This allows for a detailed assignment of the experimental IR and Raman bands to specific molecular vibrations, confirming the presence of various functional groups and providing a comprehensive vibrational analysis of the molecule. researchgate.net

Illustrative Data: Selected Vibrational Frequencies (Theoretical) Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1300 - 1100 |

| C-O stretch | 1250 - 1050 |

Mechanistic Studies of Organic Reactions

A thorough search for mechanistic studies involving this compound yielded no specific results.

No published studies were found that computationally elucidate the reaction pathways or detail the transition states for the synthetic steps involved in the formation of this compound. While the synthesis of the related precursor, 1-Bromo-3,5-difluorobenzene (B42898), is documented, for instance, through the Sandmeyer reaction of 3,5-difluoroaniline (B1215098), computational analyses of these reaction mechanisms are not available. google.com

There is no available research that provides a computational analysis of catalytic cycles in metal-mediated transformations, such as Suzuki or Buchwald-Hartwig coupling reactions, specifically involving this compound as a substrate.

Molecular Modeling of Intermolecular Interactions (e.g., in supramolecular assemblies)

No literature is available on the molecular modeling of intermolecular interactions of this compound. Consequently, there are no computational studies on its potential role in forming supramolecular assemblies.

Development of Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

No QSPR studies have been published that utilize theoretical descriptors derived from the molecular structure of this compound to predict its physicochemical or biological properties. While some basic physical properties are predicted for the parent compound 1-bromo-3,5-difluorobenzene, no such computational models have been developed for its n-hexyloxy derivative.

Advanced Applications and Role in Niche Chemical Synthesis

Precursor in Liquid Crystal Technology

The molecular architecture of 1-Bromo-3,5-difluoro-2-n-hexyloxybenzene, featuring a rigid aromatic core modified with both flexible and highly polar substituents, makes it an attractive precursor for the synthesis of liquid crystalline materials. Fluorinated alkoxybenzenes are instrumental in designing molecules that can self-assemble into the ordered, fluid phases characteristic of liquid crystals.

The design of liquid crystals often involves the careful balancing of molecular shape, intermolecular forces, and polarity to induce the formation of mesophases (the state between liquid and solid). The incorporation of fluorine into alkoxybenzene structures is a key strategy for modifying these properties.

Steric and Conformational Effects : Though larger than hydrogen, fluorine's steric impact is minimal enough to not drastically disrupt molecular packing. researchgate.net However, fluorination can stabilize specific conformations. For instance, fluorination of aliphatic bridges in mesogenic cores has been shown to favor elongated, rod-like shapes essential for the formation of nematic phases. researchgate.net

Intermolecular Interactions : Fluorine substitution affects van der Waals forces and can lead to specific intermolecular (F···H or F···F) interactions that influence the stability and type of liquid crystalline phase formed. The strategic placement of fluorine can promote the polar behavior necessary for the formation of certain smectic or columnar phases. researchgate.netnih.gov A minimum of two fluorine substituents on a triphenylene (B110318) core has been found necessary to induce a mesophase. rsc.org

The following table outlines key design considerations for using fluorinated alkoxybenzenes in liquid crystals:

| Design Principle | Effect of Fluorination | Relevance to this compound |

|---|---|---|

| Molecular Polarity | Increases dielectric anisotropy and introduces specific dipole moments. researchgate.net | The difluoro substitution pattern creates a significant dipole moment, influencing electro-optical switching properties. |

| Phase Stability | Can lower melting points and broaden the temperature range of the mesophase. researchgate.net | The hexyloxy chain provides flexibility while the fluorinated core can stabilize desired liquid crystal phases over a wider operational range. |

| Conformational Rigidity | Stabilizes elongated molecular shapes (rod-like) necessary for nematic and smectic phases. researchgate.net | The fluorinated benzene (B151609) core provides a rigid segment, which is a foundational element for mesogen design. |

| Intermolecular Packing | Modifies steric interactions and can introduce specific non-covalent interactions, influencing phase type (e.g., nematic, smectic, columnar). researchgate.netnih.gov | The combination of the bulky bromine atom, the flexible hexyloxy group, and the polar fluorine atoms dictates how molecules pack in a condensed phase. |

Liquid crystals are broadly classified by shape, with calamitic (rod-like) and discotic (disk-like) being two major types. The structure of this compound allows it to be a building block for both.

Calamitic Mesogens : These are typically long, narrow molecules that align in nematic or smectic phases. The this compound unit can be incorporated into a larger calamitic structure through chemical reactions at the bromine site. For example, cross-coupling reactions can link this fluorinated benzene unit to other aromatic rings to build up the required rigid, elongated core. mdpi.com The lateral fluorine atoms and the terminal hexyloxy chain would then serve to fine-tune the mesophase properties, such as transition temperatures and viscosity. researchgate.netnih.gov

The specific arrangement of atoms in this compound has a predictable influence on the properties of any resulting liquid crystal material.

Fluorine Atoms (C-F) : The number and position of fluorine atoms are critical. researchgate.netnih.gov The 3,5-difluoro pattern in this molecule creates a strong dipole across the benzene ring. This substitution pattern is known to significantly affect mesophase characteristics and phase transition temperatures. nih.gov

Hexyloxy Group (-OC6H13) : The flexible n-hexyloxy chain is crucial for inducing liquid crystallinity. It acts as a "plasticizer," lowering the melting point and promoting the fluidity required for a mesophase. The chain length influences the type and stability of the phase; longer chains tend to favor more ordered smectic phases.

Building Block for Organic Electronic and Optoelectronic Materials

The same features that make this compound a useful precursor for liquid crystals also make it a valuable building block for other advanced materials, particularly those used in organic electronics.

Conjugated polymers, which form the active layer in many organic electronic devices, are long chains of alternating single and double bonds. kennesaw.edu Their synthesis often relies on the polymerization of monomer units.

The this compound molecule is an ideal monomer precursor for several reasons:

The bromo-substituent is a key functional group for modern cross-coupling reactions like Suzuki, Stille, and Heck polymerizations. nih.gov These reactions are the cornerstone of conjugated polymer synthesis, allowing for the precise construction of polymer backbones.

The difluorinated benzene ring can be incorporated into the polymer backbone as an electron-deficient unit. The strong electron-withdrawing nature of the fluorine atoms lowers the energy levels (HOMO/LUMO) of the resulting polymer, a critical factor in tuning the material for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

The n-hexyloxy side chain ensures solubility. Long alkyl or alkoxy chains are commonly attached to conjugated polymer backbones to make them soluble in organic solvents, which is essential for solution-based processing and device fabrication. kennesaw.edu

A typical synthetic route would involve a Suzuki cross-coupling reaction between the brominated monomer (this compound) and a comonomer containing boronic acid or boronic ester groups. nih.gov

The ability to precisely control the chemical structure of organic semiconductors allows for the tailoring of their electronic and optical properties. kennesaw.edursc.org Incorporating a monomer like this compound into a polymer or small molecule allows for targeted modifications.

Tuning Energy Levels : As mentioned, the electron-withdrawing fluorine atoms lower the frontier molecular orbital (HOMO/LUMO) energy levels. This is a fundamental strategy for matching the energy levels of different materials in a multilayer device (like an OPV) to ensure efficient charge separation and transport.

Controlling Molecular Packing : The interplay between the rigid fluorinated core and the flexible hexyloxy side chain influences how the molecules or polymer chains pack in the solid state. This "microstructure" is critical for charge transport, as ordered packing facilitates the movement of charge carriers. mdpi.com

Enhancing Stability : Fluorination can increase the oxidative stability of organic materials, leading to longer device lifetimes. The C-F bond is stronger than a C-H bond, making the material more resistant to degradation. rsc.org

The use of specifically designed building blocks like this compound is central to the rational design of new organic electronic and optoelectronic materials for applications ranging from flexible displays and solar cells to sensors and electrochromic windows. mdpi.comnih.gov

Intermediate in Fine Chemical Synthesis and Materials Science

The strategic placement of reactive and modifying groups on the aromatic core of this compound makes it a valuable intermediate. The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms and the hexyloxy group, on the other hand, modulate the electronic properties, solubility, and conformational behavior of the molecule and its downstream products. This combination of features is particularly sought after in the synthesis of high-value, niche chemicals and advanced materials.

Utility in the Construction of Diverse Molecular Architectures

While specific, publicly documented examples of the direct use of this compound in the construction of complex molecular architectures are not extensively detailed in readily available scientific literature, its structural motifs are found in molecules developed for specialized applications such as liquid crystals. The parent compound, 1-bromo-3,5-difluorobenzene (B42898), is a known intermediate in the synthesis of liquid crystals and pharmaceuticals. google.comgoogle.comchemicalbook.com The introduction of the n-hexyloxy group provides a lipophilic tail, a common feature in liquid crystal molecules that influences their mesophase behavior and alignment properties. It is therefore plausible that this compound is utilized as a precursor in the synthesis of highly fluorinated liquid crystal materials, where the combination of the rigid aromatic core and the flexible alkyl chain is crucial for achieving desired electro-optical properties.

The bromo functionality allows for the introduction of other aromatic or heteroaromatic units via well-established cross-coupling methodologies such as Suzuki, Heck, and Sonogashira reactions. nbinno.com This enables the extension of the molecular framework to create rod-like or disc-like structures, which are fundamental to the formation of liquid crystalline phases.

Precursor for Carboxylic Acid Derivatives

The conversion of aryl bromides to their corresponding benzoic acid derivatives is a fundamental transformation in organic synthesis. For this compound, this transformation would yield 3,5-difluoro-2-n-hexyloxybenzoic acid. This can be achieved through a two-step process involving halogen-metal exchange followed by carboxylation.

The first step typically involves the reaction of the aryl bromide with a strong organometallic base, such as n-butyllithium, at low temperatures to generate a highly reactive aryllithium species. This intermediate is then quenched with carbon dioxide (in the form of dry ice or CO2 gas) to afford the corresponding carboxylate salt upon acidic workup.

The resulting 3,5-difluoro-2-n-hexyloxybenzoic acid is a valuable intermediate in its own right. The carboxylic acid functionality can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, further expanding the synthetic utility of the original building block. For instance, the parent compound, 1-bromo-3,5-difluorobenzene, has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid. chemicalbook.com

Contribution to Methodological Advancements in Organic Synthesis

The unique substitution pattern of this compound makes it an interesting substrate for studying and optimizing regioselective reactions. The interplay of the directing effects of the three different substituents provides a testbed for developing new synthetic methodologies with high positional control.

Exemplar for Regioselective Halogenation and Etherification

The synthesis of this compound itself serves as an example of regioselective synthesis. The process would likely start from a difluorinated phenol (B47542), where the hydroxyl group directs the regioselective introduction of the bromine atom. Subsequent etherification of the hydroxyl group with a hexyl halide via a Williamson ether synthesis would then yield the final product. masterorganicchemistry.com The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.com

Furthermore, the existing trisubstituted ring system of this compound presents a challenge and an opportunity for further regioselective functionalization. The electron-donating hexyloxy group and the electron-withdrawing fluorine and bromine atoms exert competing directing effects on subsequent electrophilic aromatic substitution reactions. For instance, further halogenation would be directed to specific positions on the ring based on the combined electronic and steric influences of the existing substituents. The study of such reactions on this specific molecule can provide valuable insights into the fine-tuning of reaction conditions to achieve a desired regioisomer, thus contributing to the broader understanding and advancement of synthetic organic chemistry.

Q & A

Q. Substituent Effects :

- The electron-withdrawing fluorine atoms (meta to bromine) increase the ring's electrophilicity, facilitating bromination but may sterically hinder subsequent reactions.

- The hexyloxy group (ortho to bromine) provides steric bulk, influencing regioselectivity in cross-coupling reactions .

Q. Table 1: Synthetic Methods for Analogous Compounds